l-トレイトール

概要

説明

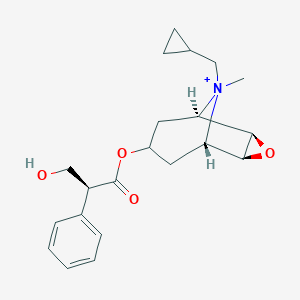

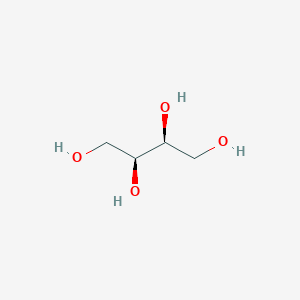

D-トレイトールは、テトリトールとしても知られる4炭素の糖アルコールであり、分子式はC4H10O4です。特定の藻類、菌類、地衣類に自然に存在します。D-トレイトールは、ショ糖の2倍の甘さで、冠状動脈拡張薬として用途があります .

作用機序

D-トレイトールは、主に糖アルコールとしての役割を通じて効果を発揮します。炭水化物代謝に関与する酵素など、さまざまな分子標的に作用します。生物系では、浸透圧保護剤として作用し、ストレス条件下で細胞が浸透圧平衡を維持するのを助けます .

類似の化合物:

エリトリトール: D-トレイトールのジアステレオマーであり、糖質代替品として使用されます。

L-トレイトール: D-トレイトールのエナンチオマーであり、化学的性質は似ていますが、生物学的活性は異なります。

キシリトール: 食品や医薬品で同様の用途を持つ別の糖アルコール。

ユニークさ: D-トレイトールは、その特定の立体化学構造により、甘味や生物学的活性を影響するため、ユニークです。エリトリトールとは異なり、D-トレイトールは一般的に糖質代替品として使用されていませんが、医学や研究で特殊な用途があります .

科学的研究の応用

D-トレイトールは、科学研究において幅広い用途があります。

化学: 他の化合物の合成における中間体として使用されます。

生物学: 特定の浸透圧耐性酵母における浸透圧保護剤として作用します.

生化学分析

Biochemical Properties

L-Threitol plays a significant role in biochemical reactions, particularly in the context of metabolic pathways involving sugar alcohols. It interacts with various enzymes and proteins, including xylitol dehydrogenase, which catalyzes the conversion of erythritol to L-threitol. This interaction is crucial for the biosynthesis of L-threitol in microbial cell factories. Additionally, L-threitol can act as a substrate for other dehydrogenases and reductases, participating in redox reactions that are essential for cellular metabolism .

Cellular Effects

L-Threitol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, L-threitol can modulate the activity of certain signaling molecules and transcription factors, leading to changes in gene expression patterns. This, in turn, can impact cellular functions such as growth, differentiation, and stress responses. Moreover, L-threitol’s involvement in redox reactions can influence cellular energy metabolism and the balance of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of L-threitol involves its interactions with specific biomolecules, including enzymes and proteins. L-Threitol can bind to the active sites of dehydrogenases and reductases, facilitating redox reactions that are critical for cellular metabolism. Additionally, L-threitol may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways. Changes in gene expression induced by L-threitol can also contribute to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-threitol can change over time. Studies have shown that L-threitol is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, L-threitol may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have indicated that L-threitol can have sustained effects on cellular metabolism and gene expression, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of L-threitol vary with different dosages in animal models. At low to moderate doses, L-threitol has been shown to have beneficial effects on metabolic health, including improved glucose tolerance and reduced oxidative stress. At high doses, L-threitol may exhibit toxic or adverse effects, such as liver damage and disruptions in metabolic homeostasis. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving L-threitol .

Metabolic Pathways

L-Threitol is involved in several metabolic pathways, particularly those related to sugar alcohol metabolism. It is synthesized from erythritol through the action of xylitol dehydrogenase and can be further metabolized by other dehydrogenases and reductases. L-Threitol’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism. Additionally, L-threitol may interact with cofactors such as NADH and NADPH, which are essential for redox reactions .

Transport and Distribution

Within cells and tissues, L-threitol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of L-threitol, ensuring its proper localization and accumulation within cells. The distribution of L-threitol can also be influenced by factors such as tissue type, cellular compartmentalization, and the presence of other metabolites. Understanding the transport and distribution of L-threitol is crucial for elucidating its physiological roles and potential therapeutic applications .

Subcellular Localization

L-Threitol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, L-threitol may be localized to the cytoplasm, mitochondria, or other organelles where it can participate in metabolic reactions. The subcellular localization of L-threitol can affect its activity and function, as well as its interactions with other biomolecules. Studies on the subcellular distribution of L-threitol can provide insights into its role in cellular metabolism and regulation .

準備方法

合成経路および反応条件: D-トレイトールは、キシリトールデヒドロゲナーゼを用いてエリトリトールから合成することができ、エリトロースを中間体として用います。この方法は、エリトリトールをエリトロースに酵素的に変換し、さらにD-トレイトールに還元することを伴います .

工業生産方法: 最適化された合成経路は、酒石酸を出発物質とする5段階のプロセスを伴います。この方法は、現代の試薬と改善された後処理条件を使用することで、高収率のエナンチオピュアD-トレイトールを達成します .

化学反応の分析

反応の種類: D-トレイトールは、次のようなさまざまな化学反応を起こします。

酸化: D-トレイトールは、対応するアルデヒドまたはケトンを生成するために酸化することができます。

還元: より単純なアルコールを生成するために還元することができます。

置換: D-トレイトールのヒドロキシル基は、他の官能基と置換することができます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、典型的な還元剤です。

置換: 酸性または塩基性触媒は、しばしば置換反応を促進するために使用されます。

主要な生成物:

酸化: アルデヒドとケトン。

還元: より単純なアルコール。

置換: 使用される試薬に応じて、さまざまな置換誘導体。

類似化合物との比較

Erythritol: A diastereomer of D-Treitol, used as a sugar substitute.

L-Treitol: The enantiomer of D-Treitol, with similar chemical properties but different biological activities.

Xylitol: Another sugar alcohol with similar applications in food and medicine.

Uniqueness: D-Treitol is unique due to its specific stereochemistry, which influences its sweetness and biological activity. Unlike erythritol, D-Treitol is not commonly used as a sugar substitute but has specialized applications in medicine and research .

特性

IUPAC Name |

(2S,3S)-butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXHWFMMPAWVPI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Threitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2319-57-5, 7493-90-5 | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: l-Threitol has the molecular formula C4H10O4 and a molecular weight of 122.12 g/mol. [, ]

A: Yes, researchers have used various spectroscopic techniques to characterize l-Threitol, including nuclear magnetic resonance (NMR) spectroscopy to study its conformation in aqueous solution. [] 1H NMR spectra have also been used to confirm the structure of synthesized derivatives. []

A: l-Threitol derivatives have been successfully incorporated into polymers, demonstrating compatibility with materials like poly(butylene succinate) (PBS) and poly(butylene terephthalate) (PBT). [, , ]

A: Studies show that incorporating l-Threitol derivatives into PBS and PBT can influence their thermal and mechanical properties. For instance, it can increase glass transition temperatures, lower melt temperatures, and alter crystallinity. [, ]

A: While not directly catalytic, l-Threitol derivatives like lariat ethers incorporating a monoaza-15-crown-5 unit have been successfully used as phase transfer catalysts in asymmetric Michael addition reactions. []

A: The l-Threitol-based crown ethers have shown good to excellent enantioselectivities in reactions like the addition of 2-nitropropane to trans-chalcone and the reaction of diethyl acetamidomalonate with β-nitrostyrene. []

A: Yes, molecular dynamics simulations have been employed to investigate the conformation of l-Threitol in aqueous solution, especially in relation to its sweetness properties. [] Density functional theory (DFT) calculations have also been used to understand the energetics and stability of its phenylboronic acid esters. []

A: Molecular dynamics simulations suggest that the "sweetness triangle" conformation found in l-Threitol contributes to its sweetness, though it is predicted to be a weaker sweetener than erythritol. []

A: The substituents on the chalcone significantly impact the yield and enantioselectivity in Michael addition reactions catalyzed by l-Threitol-based crown ethers, highlighting the importance of structural modifications for optimizing catalytic activity. []

ANone: The provided research primarily focuses on the chemical synthesis and properties of l-Threitol and its derivatives, with limited information available regarding SHE regulations, environmental impact, or degradation pathways.

A: Derivatives like 1,4-dideoxy-1,4-imino-l-threitol have been shown to act as competitive inhibitors of α-l-arabinofuranosidase III in Monilinia fructigena, highlighting the potential for biological activity within this class of compounds. []

A: Researchers utilize a combination of techniques including NMR spectroscopy, gas chromatography/mass spectrometry (GC/MS), and high-performance liquid chromatography (HPLC) for the analysis of l-Threitol and its derivatives. [, , ]

A: More recent research explores its applications in various fields. This includes its use as a building block for chiral auxiliaries in asymmetric synthesis, as a monomer for the preparation of biodegradable polymers, and as a starting material for the synthesis of bioactive compounds. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)

![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)